2-Phenyl-3-methylimidazo[1,2-b]thiazole
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Overview
Description
2-Phenyl-3-methylimidazo[1,2-b]thiazole is a heterocyclic aromatic organic compound characterized by its unique structure, which includes a phenyl group attached to an imidazo[1,2-b]thiazole core with a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-methylimidazo[1,2-b]thiazole typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{2{Recent developments of imidazo [1,2- - RSC Publishing](https://pubs.rsc.org/en/content/articlehtml/2023/md/d3md00019b). One common method is the reaction of 2-aminobenzothiazole with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions[{{{CITATION{{{2{Recent developments of imidazo 1,2- - RSC Publishing{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-3-methylimidazo[1,2-b]thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound[_{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions[_{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions[_{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound[_{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing.
Scientific Research Applications
2-Phenyl-3-methylimidazo[1,2-b]thiazole has shown potential in various scientific research applications[_{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing. Its unique structure and properties make it a valuable compound in the following areas:
Chemistry: Used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing.
Biology: Investigated for its biological activity, including antimicrobial and antiviral properties[_{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anticonvulsant activities[_{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing.
Industry: Utilized in the development of new materials and chemical processes[_{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing.
Mechanism of Action
The mechanism by which 2-Phenyl-3-methylimidazo[1,2-b]thiazole exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{2{Recent developments of imidazo [1,2- - RSC Publishing](https://pubs.rsc.org/en/content/articlehtml/2023/md/d3md00019b). For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes[{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing. The exact mechanism can vary depending on the specific application and target organism.
Comparison with Similar Compounds
2-Phenyl-3-methylimidazo[1,2-a]pyridine
3,6-Dimethylimidazo[2,1-b]thiazole-5-carbaldehyde
2-(3-Methyl-2-pyridyl)-4-(2-hydroxyphenyl)thiazole
5-Methyl-4-phenyl-2-(4-trifluoromethylphenyl)thiazole
2-Methyl-4-(4-acetoxyphenyl)thiazole
Properties
IUPAC Name |
3-methyl-2-phenylimidazo[1,2-b][1,2]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c1-9-12(10-5-3-2-4-6-10)13-11-7-8-15-14(9)11/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYMDIQCRURKFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1SC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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